N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . Furan-2-carboxamides are known for their wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and/or diuretic .
Molecular Structure Analysis
While the specific molecular structure analysis for “this compound” is not available, similar compounds have been analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystal lattice parameters, and intermolecular hydrogen bonding interactions.Scientific Research Applications
Potential in Treating Cognitive Deficits in Schizophrenia
N-((1-Hydroxycyclopentyl)methyl)furan-2-carboxamide, through its analogues, shows promise in treating cognitive deficits associated with schizophrenia. One such analogue, PHA-543,613, is a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor, demonstrating efficacy in cognitive performance models, including novel object recognition (Wishka et al., 2006).
Antiviral Applications Against Influenza A H5N1 Virus
Furan-carboxamide derivatives, related to this compound, have been identified as potent inhibitors of the influenza A H5N1 virus. These derivatives, particularly 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a, show significant anti-influenza activity, highlighting the potential of furan-carboxamide derivatives in antiviral research (Yongshi et al., 2017).
Synthesis and Polymerization of Functional Polymers
Research into the synthesis and polymerization of O-Substituted-N-hydroxymaleimides, related to this compound, has been conducted. This involves the preparation of N-substituted maleimides, which are significant for developing functional polymers (Narita et al., 1971).
Development of Novel Heterocyclic Systems
Studies have explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to new derivatives of fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine. Such research expands the knowledge of heterocyclic chemistry and its potential applications (Stroganova et al., 2016).
Biobased Polymer Synthesis
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, with various diacid ethyl esters, has been successfully achieved. This research is crucial for developing new biobased furan polyesters and advancing sustainable materials science (Jiang et al., 2014).
Future Directions
Furan-2-carboxamide derivatives have shown promising results in various fields, especially in medicinal chemistry . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . Therefore, “N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide” and similar compounds may have potential applications in the development of new pharmaceutical agents.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJKZNIFFBLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.